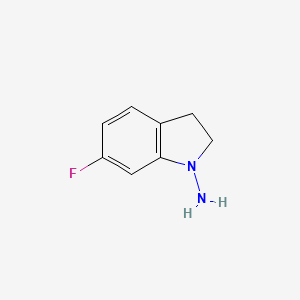

6-Fluoro-2,3-dihydro-1H-indol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2,3-dihydro-1H-indol-1-amine is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to this compound, involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of this compound is C8H8FN . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indole derivatives, like this compound, undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes them useful in various chemical reactions.Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . It is highly soluble in water and other polar solvents . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Metabolism and Disposition in Humans

The metabolism and disposition of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a compound related to 6-Fluoro-2,3-dihydro-1H-indol-1-amine, were explored to understand its pharmacokinetics and pharmacodynamics. This study provides insights into the oxidative deamination processes and renal excretion mechanisms of similar fluoro-indol compounds, highlighting their potential in therapeutic applications (Shaffer et al., 2008).

Brain Imaging with PET Tracers

18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), demonstrates the utility of fluoro-indol derivatives in diagnosing and understanding the progression of Alzheimer's disease. This study showcases the ability of such compounds to bind selectively to NFTs in vivo, offering a promising tool for clinical diagnosis and the study of neurodegenerative diseases (Lohith et al., 2018).

Evaluation of Carcinogenic Exposure

Research on the presence of carcinogenic heterocyclic amines in urine demonstrates the broader implications of fluoro-indol compounds in assessing human exposure to potential carcinogens through diet. Such studies are crucial for understanding the metabolic processing of harmful substances and their epidemiological impact (Ushiyama et al., 1991).

Diagnostic Applications in Neurology

The use of 6-fluorodopa (6-FD) with PET imaging provides valuable information on the dopaminergic system in humans and monkeys, demonstrating the role of fluoro-indol derivatives in diagnosing and monitoring neurological disorders, such as Parkinson's disease. This work illustrates the potential of these compounds in enhancing the understanding of neurological conditions and their treatments (Calne et al., 1985).

Absorption, Distribution, Metabolism, and Excretion Studies

Investigations into the ADME properties of novel fluoro-indol compounds, such as KAE609 in the treatment of malaria, underline the therapeutic potential and pharmacological challenges of these substances. Understanding their metabolic pathways and excretion mechanisms is essential for developing effective and safe medications (Huskey et al., 2016).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-fluoro-2,3-dihydro-1h-indol-1-amine, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact excellently with their target receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of this compound .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 6-Fluoro-2,3-dihydro-1H-indol-1-amine and similar compounds could have promising future applications in various fields, particularly in drug development.

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including 6-Fluoro-2,3-dihydro-1H-indol-1-amine, have been found to interact with multiple receptors, contributing to their diverse biological activities

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

6-fluoro-2,3-dihydroindol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFBUHKJKDIRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706015.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)